N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide
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Overview
Description
- N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide, also known as N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide , is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of approximately 190.2 g/mol .
- It features a hydrazide functional group and a phenyl ring, connected by a double bond. The compound’s structure is characterized by the presence of a carbonyl group (C=O) adjacent to the hydrazide moiety.
Preparation Methods
Synthetic Routes: The synthesis of N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide involves the condensation reaction between (an α,β-unsaturated ketone) and . The reaction typically occurs in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction is carried out at room temperature or under reflux conditions. The product is isolated by filtration or extraction.
Industrial Production: While there is limited information on large-scale industrial production, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions. For example, reduction may yield the corresponding hydrazine derivative.
Scientific Research Applications
Chemistry: N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide serves as a building block for designing other compounds due to its versatile reactivity.
Biology and Medicine: Limited studies suggest potential antimicrobial and antioxidant properties.
Industry: Its applications in industry are yet to be fully explored.
Mechanism of Action
- The exact mechanism remains unclear, but potential targets include enzymes or cellular pathways affected by the compound’s functional groups.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide’s unique structure lies in its α,β-unsaturated ketone and hydrazide combination.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-[(E)-phenacylideneamino]benzamide |
InChI |
InChI=1S/C15H12N2O2/c18-14(12-7-3-1-4-8-12)11-16-17-15(19)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b16-11+ |
InChI Key |
TWPIOAJKBHTHOG-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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